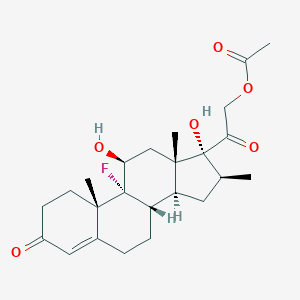

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetate, also known as Dexamethasone acetate, is a synthetic glucocorticoid that is widely used in scientific research applications. It is a potent anti-inflammatory and immunosuppressant agent that has a broad range of biological effects.

Mecanismo De Acción

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate exerts its biological effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. The GR-dexamethasone complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This binding leads to the activation or repression of target genes, resulting in the anti-inflammatory and immunosuppressive effects of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate.

Efectos Bioquímicos Y Fisiológicos

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has a broad range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). It also suppresses the immune response by inhibiting the proliferation and activation of T cells and B cells. In addition, 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has metabolic effects, such as increasing blood glucose levels and promoting protein catabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has several advantages for lab experiments. It is a potent and selective glucocorticoid receptor agonist, which allows for the specific investigation of glucocorticoid signaling pathways. It is also readily available and relatively inexpensive. However, 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has some limitations. It is a synthetic compound, which may not accurately reflect the effects of endogenous glucocorticoids. It also has off-target effects, which may complicate the interpretation of experimental results.

Direcciones Futuras

For the study of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate include the investigation of its molecular mechanisms and the development of more selective and potent glucocorticoid receptor agonists.

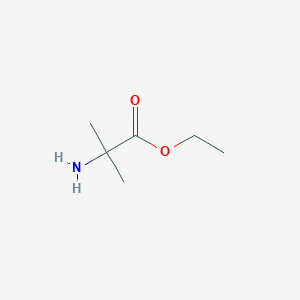

Métodos De Síntesis

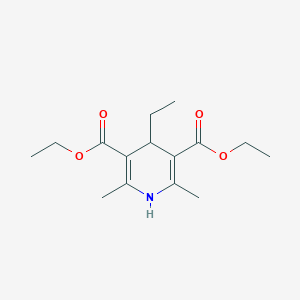

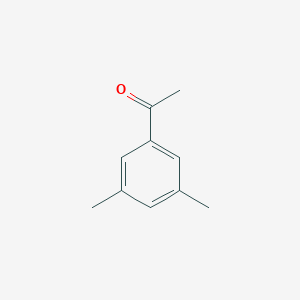

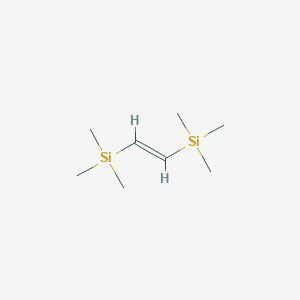

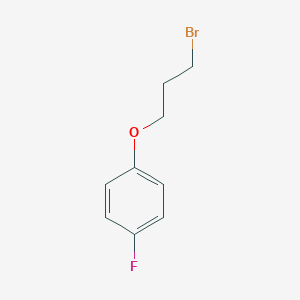

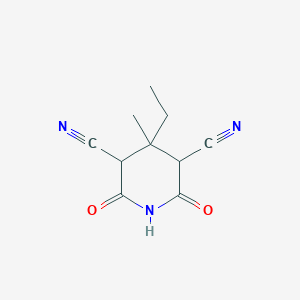

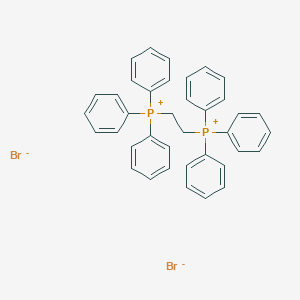

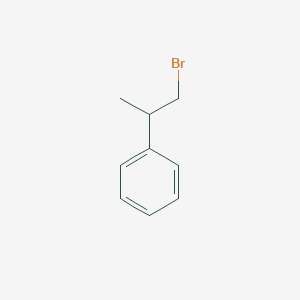

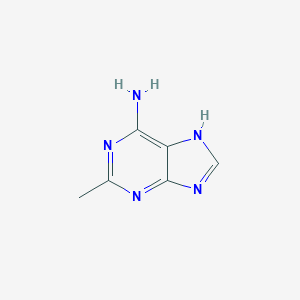

The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate involves the conversion of prednisolone to 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-1,4-diene-3,20-dione, which is then acetylated to produce 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate. The synthesis process involves several steps, including oxidation, reduction, and acetylation. The final product is a white crystalline powder that is soluble in water and ethanol.

Aplicaciones Científicas De Investigación

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate is widely used in scientific research applications due to its anti-inflammatory and immunosuppressive properties. It is used to study the mechanisms of inflammation and the immune response. It is also used to investigate the effects of glucocorticoids on various physiological processes, including metabolism, growth, and development.

Propiedades

Número CAS |

1549-35-5 |

|---|---|

Nombre del producto |

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetate |

Fórmula molecular |

C24H33FO6 |

Peso molecular |

436.5 g/mol |

Nombre IUPAC |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H33FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h10,13,17-19,28,30H,5-9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 |

Clave InChI |

MOWWOWAMHCZEEC-QZIXMDIESA-N |

SMILES isomérico |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C |

SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |

SMILES canónico |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |

Otros números CAS |

1549-35-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.